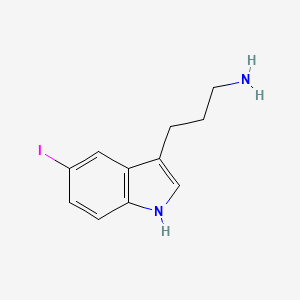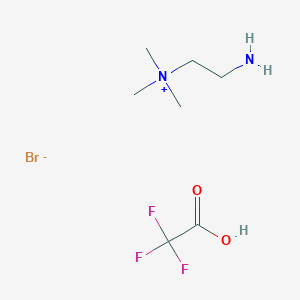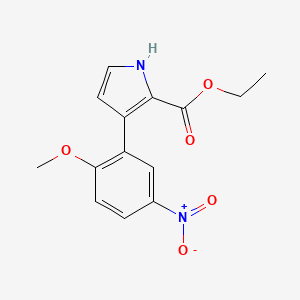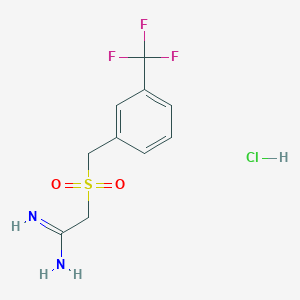![molecular formula C17H27BN2O5S B13721614 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with an ethanesulfonylamino group and a dioxaborolan moiety, which imparts distinct reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate aniline derivative with an acyl chloride.
Introduction of the Ethanesulfonylamino Group: The ethanesulfonylamino group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the amine group on the benzamide.
Attachment of the Dioxaborolan Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can act as a boron source in catalytic cycles, while the ethanesulfonylamino group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolan moiety but lacks the ethanesulfonylamino group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with the dioxaborolan structure, used in various borylation reactions.
Uniqueness
The uniqueness of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide lies in its combined functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
Propiedades
Fórmula molecular |
C17H27BN2O5S |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3-(ethylsulfonylamino)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H27BN2O5S/c1-8-26(22,23)19-14-10-12(15(21)20(6)7)9-13(11-14)18-24-16(2,3)17(4,5)25-18/h9-11,19H,8H2,1-7H3 |
Clave InChI |
JOLYBBWRJQLCNW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)CC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)



![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)



![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)


